Okilactomycin - 111367-04-5

Okilactomycin

Catalog Number: EVT-277323
CAS Number: 111367-04-5
Molecular Formula: C24H32O6
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Okilactomycin is a naturally occurring antibiotic first isolated in 1987 from the actinomycete Streptomyces griseoflavus. [, ] It is classified as a lactone antibiotic due to the presence of a lactone functional group within its structure. [] Okilactomycin has garnered significant interest in scientific research due to its potent antitumor and antiproliferative activities. [, ]

Chrolactomycin

Compound Description: Chrolactomycin (1b) is a naturally occurring analog of okilactomycin that differs only in the presence of a methoxy group at the pyranone/lactone ring fusion instead of a methyl group. It exhibits promising telomerase inhibition. []

Relevance: Chrolactomycin is structurally very similar to okilactomycin, with the only difference being the presence of a methoxy group in chrolactomycin versus a methyl group in okilactomycin at a specific position. [] This minor structural difference highlights the potential for modifications at this position to influence biological activity.

Okilactomycin D

Compound Description: Okilactomycin D (7) is a spirotetronate natural product. It is structurally related to okilactomycin but lacks the macrocyclic ring. []

Relevance: Okilactomycin D represents a simplified structural analog of okilactomycin. Its successful synthesis via a diastereoselective intramolecular Diels-Alder reaction provides insights into potential synthetic strategies for okilactomycin itself. []

Phenalinolactones A–D

Compound Description: Phenalinolactones A–D are secondary metabolites produced by actinomycetes. They have been shown to potentially inhibit the agr quorum sensing system and hemolytic activity of Staphylococcus aureus. []

Relevance: While structurally unrelated to okilactomycin, Phenalinolactones A–D are relevant because they highlight the potential of actinomycetes-derived secondary metabolites as sources of novel anti-virulence agents. [] This is particularly interesting as okilactomycin is also produced by a species of Streptomyces, suggesting a possible shared biosynthetic pathway or similar mechanisms of action.

Decatromicin A and B

Compound Description: Decatromicin A and B are secondary metabolites from actinomycetes. They exhibit selective inhibition of the fsr quorum sensing system and gelatinase production in Enterococcus faecalis. []

Relevance: Similar to Phenalinolactones A–D, Decatromicin A and B are relevant to okilactomycin research due to their shared origin from actinomycetes and their potential as quorum sensing inhibitors. [] This further emphasizes the potential of actinomycetes as a source of novel bioactive compounds.

Abyssomicin I

Compound Description: Abyssomicin I is a structurally distinct secondary metabolite isolated from actinomycetes. It demonstrates selective inhibition of the fsr quorum sensing system in Enterococcus faecalis, affecting gelatinase production. []

Relevance: Although structurally different from okilactomycin, Abyssomicin I's activity against the fsr quorum sensing system in Enterococcus faecalis further strengthens the connection between okilactomycin and the exploration of actinomycetes-derived metabolites for novel therapeutic applications. []

Rebeccamycin

Compound Description: Rebeccamycin is a secondary metabolite derived from actinomycetes known for its selective inhibition of the fsr quorum sensing system and gelatinase production in Enterococcus faecalis. []

Relevance: While structurally unrelated to okilactomycin, Rebeccamycin's activity as a quorum sensing inhibitor, along with its origin from actinomycetes, reinforces the relevance of exploring this class of microorganisms for discovering new anti-virulence agents like okilactomycin. []

Epopromycin A

Compound Description: Epopromycin A is a bioactive compound identified through mass spectrometric analysis of actinomycete extracts. []

Relevance: Although the specific biological activity of Epopromycin A is not mentioned, its identification alongside okilactomycin in actinomycete extracts [] suggests a potential link in their biosynthetic pathways or a shared ecological role. This highlights the diversity of bioactive compounds that can be found within the same microbial source.

Myxopyronin B

Compound Description: Myxopyronin B is another bioactive compound identified through mass spectrometric analysis of actinomycete extracts. []

Relevance: Similar to Epopromycin A, the presence of Myxopyronin B in actinomycete extracts alongside okilactomycin underscores the potential for discovering diverse bioactive compounds from a single microbial source. [] Further investigation into the biological activity of Myxopyronin B could reveal potential synergistic effects or shared targets with okilactomycin.

Gilvocarcin HE

Compound Description: Gilvocarcin HE is a bioactive compound identified through mass spectrometric analysis of actinomycete extracts. []

Relevance: The identification of Gilvocarcin HE in conjunction with okilactomycin in actinomycete extracts [] further emphasizes the rich diversity of bioactive compounds present within this microbial group. It also suggests the possibility of collaborative biosynthetic pathways or shared ecological roles between these compounds.

Source and Classification

Okilactomycin was first isolated from the bacterium Streptomyces griseoflavus in 1987. It belongs to the class of antitumor antibiotics and is characterized by its complex tricyclic core structure featuring a fused tetrahydropyranone γ-lactone and a spiro connection to a cyclohexene. The compound has been noted for its intriguing architecture and potent biological activity, making it a subject of significant synthetic interest over the past few decades .

Synthesis Analysis

The synthesis of Okilactomycin has been approached through various methodologies with a focus on achieving high stereochemical fidelity. A notable total synthesis was reported by Smith et al., which involved a convergent strategy utilizing key reactions such as diastereoselective oxy-Cope rearrangement and ring-closing metathesis.

Key Steps in Synthesis:

  1. Fragment Assembly: The synthesis begins with the assembly of two complex fragments through a Prins-type reaction, which allows for the formation of key intermediates.
  2. Lactonization: A lactonization reaction between an unmasked tertiary alcohol and an ethyl ester is performed using potassium tert-butoxide.
  3. Metathesis: The use of Grubbs' second-generation catalyst facilitates the ring-closing metathesis to form the tetracyclic core.
  4. Final Modifications: Subsequent steps include oxidation reactions to yield the final product with high purity and yield .
Molecular Structure Analysis

The molecular structure of Okilactomycin is characterized by:

  • A tricyclic core, which includes a unique 6,5-fused tetrahydropyranone γ-lactone.
  • A spiro fusion to a highly substituted cyclohexene.
  • A strained dipropionate segment, contributing to its rigid tetracyclic topology.

The compound's empirical formula is C19H28O5C_{19}H_{28}O_5, with specific stereochemical configurations that have been determined through various analytical techniques including NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Okilactomycin participates in several chemical reactions that are pivotal for its synthesis and potential modifications:

  • Lactonization Reactions: Key for forming the cyclic structures within the molecule.
  • Metathesis Reactions: Utilized to create complex ring structures efficiently.
  • Oxidation Reactions: Essential for introducing functional groups necessary for biological activity.

These reactions are typically conducted under controlled conditions to ensure high selectivity and yield .

Mechanism of Action

The mechanism of action of Okilactomycin involves its ability to interfere with cellular processes, particularly those associated with tumor growth. Although detailed mechanisms are still under investigation, it is believed that:

  • Okilactomycin may inhibit DNA replication or transcription processes.
  • It could induce apoptosis in cancer cells through pathways that are not fully elucidated yet.

Studies have shown that Okilactomycin exhibits cytotoxic effects against various cancer cell lines, supporting its potential as an antitumor agent .

Physical and Chemical Properties Analysis

Okilactomycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 332.43 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Optical Activity: Exhibits specific optical rotation values, indicating chirality.

These properties are critical for understanding its behavior in biological systems and during synthetic processes .

Applications

Okilactomycin has several scientific applications:

  • Antitumor Research: Its primary application lies in cancer research where it serves as a lead compound for developing new anticancer agents.
  • Synthetic Chemistry: It provides a framework for chemists to explore complex synthetic methodologies and stereochemistry.
  • Pharmaceutical Development: Potentially used in drug formulation due to its unique structure and biological activity.

Continued research into Okilactomycin may lead to novel therapeutic strategies against resistant cancer types .

Properties

CAS Number

111367-04-5

Product Name

Okilactomycin

IUPAC Name

(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1

InChI Key

KQZIMLFKBWIOJJ-ZRHSTDQJSA-N

SMILES

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Okilactomycin; YP-02908L-A; YP 02908L-A; YP02908L-A.

Canonical SMILES

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.